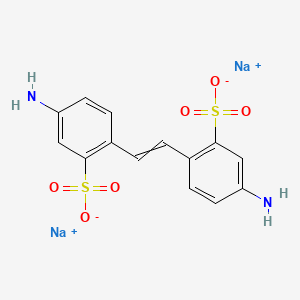
4,4'-diaminostilbene-2,2'-disulfonic acid disodium salt
Cat. No. B8498666
M. Wt: 414.4 g/mol
InChI Key: YAKFHPREDNNSFX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US06096924
Procedure details


A 300 ml steel autoclave is charged with 48 g of sodium 4,4'-dinitrostilbene-2,2'-disulfonate, 174 g of water, 0.15 ml of 0.5 M H2SO4, 1.4 g of activated carbon, 64 mg of 5% Pt/C and 12 mg of NH4VO3. The autoclave is closed and flushed with nitrogen. The hydrogenation is carried out at 70° C. with the controlled addition of hydrogen of 2.5 NI/h (max. 4-5 bar hydrogen). After the hydrogenation is terminated, the autoclave is rendered inert, the catalyst is filtered off and the reaction mixture is analysed with HPLC. The results are listed in Table 3.
[Compound]
Name
steel
Quantity
300 mL
Type
reactant
Reaction Step One



[Compound]
Name
NH4VO3
Quantity
12 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([S:25]([O-:28])(=[O:27])=[O:26])[C:7]([CH:10]=[CH:11][C:12]2[C:13]([S:21]([O-:24])(=[O:23])=[O:22])=[CH:14][C:15]([N+:18]([O-])=O)=[CH:16][CH:17]=2)=[CH:8][CH:9]=1)([O-])=O.[Na+:29].[Na+].OS(O)(=O)=O>[Pt].O>[NH2:1][C:4]1[CH:5]=[C:6]([S:25]([O-:28])(=[O:27])=[O:26])[C:7]([CH:10]=[CH:11][C:12]2[C:13]([S:21]([O-:24])(=[O:23])=[O:22])=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=2)=[CH:8][CH:9]=1.[Na+:29].[Na+:29] |f:0.1.2,6.7.8|
|
Inputs


Step One
[Compound]
|
Name
|
steel
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
48 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0.15 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
[Compound]
|
Name
|
NH4VO3
|
|
Quantity
|
12 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
64 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
|
Name
|
|
|
Quantity
|
174 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The autoclave is closed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flushed with nitrogen
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The hydrogenation is carried out at 70° C. with the controlled addition of hydrogen of 2.5 NI/h (max. 4-5 bar hydrogen)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the hydrogenation is terminated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the catalyst is filtered off
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
